molecular formula C15H11ClN4O2 B15036314 (E)-4-chloro-5-(2-(furan-2-ylmethylene)hydrazinyl)-2-phenylpyridazin-3(2H)-one

(E)-4-chloro-5-(2-(furan-2-ylmethylene)hydrazinyl)-2-phenylpyridazin-3(2H)-one

Cat. No.: B15036314
M. Wt: 314.72 g/mol
InChI Key: QCTCCGUUDDQSLV-RQZCQDPDSA-N
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Description

4-CHLORO-5-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-5-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves the condensation of 4-chloro-2-phenyl-2,3-dihydropyridazin-3-one with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-5-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-CHLORO-5-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-5-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to bind to specific sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{[(furan-2-yl)methyl]amino}benzoic acid
  • 4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzamide

Uniqueness

4-CHLORO-5-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of a furan ring, a phenyl group, and a pyridazine ring. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

4-chloro-5-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C15H11ClN4O2/c16-14-13(19-17-9-12-7-4-8-22-12)10-18-20(15(14)21)11-5-2-1-3-6-11/h1-10,19H/b17-9+

InChI Key

QCTCCGUUDDQSLV-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N/N=C/C3=CC=CO3)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NN=CC3=CC=CO3)Cl

Origin of Product

United States

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